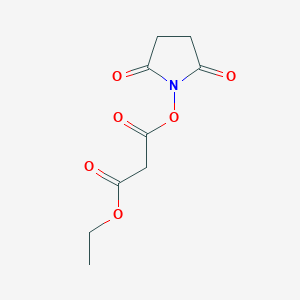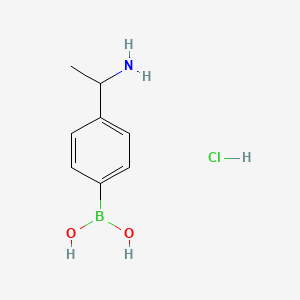
Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester
Übersicht
Beschreibung
Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester, also known by its CAS number 628318-69-4, is a chemical compound with the molecular formula C7H7NO6 . It has a molecular weight of 201.13 g/mol .
Molecular Structure Analysis
The molecular structure of this compound is represented by the formula C7H7NO6 . It consists of a propanedioic acid moiety linked to a 2,5-dioxo-1-pyrrolidinyl group .Physical And Chemical Properties Analysis
This compound has a predicted boiling point of 389.7±44.0 °C and a predicted density of 1.61±0.1 g/cm3 . Its pKa is predicted to be 1.41±0.32 .Wissenschaftliche Forschungsanwendungen
Chemical Reactions and Synthesis
Propanedioic acid, 1-(2,5-dioxo-1-pyrrolidinyl) 3-ethyl ester is involved in various chemical reactions and synthetic processes. For example, it participates in nucleophilic reactions with electron-deficient pyridone derivatives, leading to the formation of new compounds like 1-substituted 3,5-bis(ethoxycarbonyl)-4-pyridones (Matsumura, Ariga, & Tohda, 1979). Similarly, it reacts with tetrazol-5-amine to yield ethyl 4-alkyl-2-azidopyrimidine-5-carboxylates, demonstrating its utility in creating pyrimidine derivatives (Goryaeva et al., 2015).
Polymer Research
In the field of polymer research, propanedioic acid esters are significant. They are used in synthesizing polyesters and other polymers, as observed in the study of hydrophilic aliphatic polyesters (Trollsås et al., 2000). Moreover, investigations into the growth of polymer for 3-substituted polythiophenes via pyrolysis mass spectrometry revealed insights into the structural and thermal characteristics of these polymers (Aslan, Toppare, & Hacaloglu, 2005).
Medical and Biological Applications
Propanedioic acid derivatives have been explored for their medical and biological applications. For instance, the synthesis and cardiotonic activity of 2-substituted 5-cyano-1,6-dihydro-6-oxo-3-pyridinecarboxylic acids and their methyl or ethyl esters were studied for their potential in treating cardiovascular diseases (Mosti et al., 1992).
Material Science
In material science, the synthesis of complex esters, such as automotive gear lubricants, has been studied. These esters show compatibility with extreme pressure additives and biodegradability (Nagendramma & Kaul, 2008). Additionally, research into the selective production of 1,3-butadiene using glucose fermentation liquor highlighted the utility of propanedioic acid derivatives in producing valuable industrial chemicals (Baek et al., 2014).
Eigenschaften
IUPAC Name |
3-O-(2,5-dioxopyrrolidin-1-yl) 1-O-ethyl propanedioate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO6/c1-2-15-8(13)5-9(14)16-10-6(11)3-4-7(10)12/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXARCHBTNULQNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















